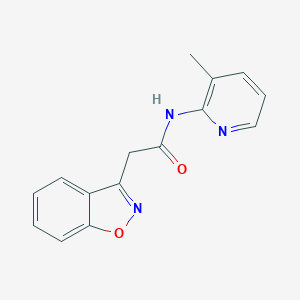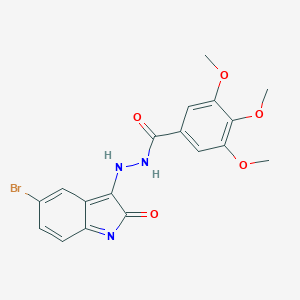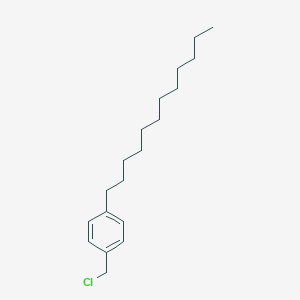
N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is an organic compound with the molecular formula C15H11NO4S It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both sulfonamide and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-anthraquinone with methylamine and a sulfonating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反应分析
Types of Reactions
N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of the original compound.
科学研究应用
N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the ketone groups can participate in redox reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- 9,10-dioxo-9,10-dihydro-1-anthracenesulfonic acid
- 9,10-dioxo-9,10-dihydro-2-anthracenesulfonic acid
Uniqueness
N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of sulfonamide and ketone functional groups makes it a versatile compound for various applications.
属性
分子式 |
C15H11NO4S |
|---|---|
分子量 |
301.3 g/mol |
IUPAC 名称 |
N-methyl-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C15H11NO4S/c1-16-21(19,20)12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3 |
InChI 键 |
IUUYPHMWUGXAQS-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

